molecular formula C17H10Cl2N2S2 B13063873 4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine

4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine

Cat. No.: B13063873
M. Wt: 377.3 g/mol
InChI Key: VFAXNCAFAATOOJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with a 4-chlorobenzyl group and a chlorine atom. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-d]pyrimidine ring system. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone can lead to the formation of the thieno[2,3-d]pyrimidine core.

    Benzylation: The attachment of the 4-chlorobenzyl group to the thieno[2,3-d]pyrimidine core can be accomplished through a nucleophilic substitution reaction, where the thieno[2,3-d]pyrimidine is treated with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products

    Nucleophilic Substitution: Substituted thienopyrimidines with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Suzuki-Miyaura Coupling: Biaryl derivatives.

Scientific Research Applications

4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(4-chlorobenzyl)-5-thien-2-ylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C17H10Cl2N2S2

Molecular Weight

377.3 g/mol

IUPAC Name

4-chloro-2-[(4-chlorophenyl)methyl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C17H10Cl2N2S2/c18-11-5-3-10(4-6-11)8-14-20-16(19)15-12(9-23-17(15)21-14)13-2-1-7-22-13/h1-7,9H,8H2

InChI Key

VFAXNCAFAATOOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CSC3=C2C(=NC(=N3)CC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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